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molecular formula C9H9IN4O2 B8805863 Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate CAS No. 1005785-69-2

Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate

Cat. No. B8805863
M. Wt: 332.10 g/mol
InChI Key: WXLNAUSSFNNAEL-UHFFFAOYSA-N
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Patent
US08044049B2

Procedure details

To barium hydroxide octahydrate (14.5 g, 46.1 mmol) was added water (240 mL), and the mixture was stirred at 80° C. for 15 min. A solution of ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate (10.2 g, 30.7 mmol) in N-methylpyrrolidone (80 mL) was added to the mixture, and the mixture was stirred at 120° C. for 8 hr. After cooling the mixture to room temperature, water (480 mL) was added to the mixture, and the mixture was stirred for 1 hr. The mixture was extracted twice with ethyl acetate/tetrahydrofuran, washed with saturated brine, dried over anhydrous magnesium sulfate, and filtrated. The solvent was evaporated under reduced pressure, diisopropyl ether was added to the residue, and the precipitated crystals were collected by filtration to give the title compound (6.1 g, 76%) as a brown powder.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
480 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].O.[I:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([CH:20]=[C:21]([NH:23]C(=O)OCC)[N:22]=2)[N:19]=1>CN1CCCC1=O>[I:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([CH:20]=[C:21]([NH2:23])[N:22]=2)[N:19]=1 |f:0.1.2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
240 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
IC=1C=CC=2N(N1)C=C(N2)NC(OCC)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
480 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 120° C. for 8 hr
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ethyl acetate/tetrahydrofuran
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, diisopropyl ether
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC=1C=CC=2N(N1)C=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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